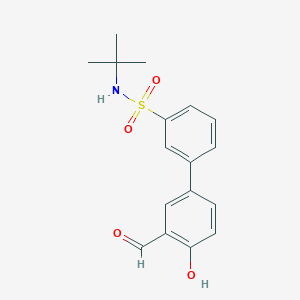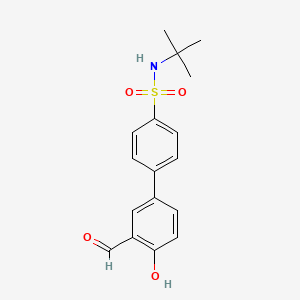![molecular formula C17H17NO4S B6379167 2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol CAS No. 1261987-87-4](/img/structure/B6379167.png)
2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol is a complex organic compound with the molecular formula C17H17NO4S It is characterized by the presence of a formyl group, a pyrrolidinylsulfonyl group, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinylsulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride to form the pyrrolidinylsulfonyl intermediate.
Aldehyde Formation: The intermediate is then reacted with a formylating agent, such as formic acid or a formyl chloride, to introduce the formyl group.
Phenol Group Introduction: Finally, the phenol group is introduced through a substitution reaction, often using a phenol derivative and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-Carboxy-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol.
Reduction: 2-Hydroxymethyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol.
Substitution: 2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]-4-nitrophenol.
Aplicaciones Científicas De Investigación
2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrrolidinylsulfonyl group may enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
2-Formyl-6-[4-(morpholinylsulfonyl)phenyl]phenol: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
2-Formyl-6-[4-(piperidinylsulfonyl)phenyl]phenol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
2-hydroxy-3-(4-pyrrolidin-1-ylsulfonylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-12-14-4-3-5-16(17(14)20)13-6-8-15(9-7-13)23(21,22)18-10-1-2-11-18/h3-9,12,20H,1-2,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRCQIBJGCALSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC(=C3O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685391 |
Source


|
| Record name | 2-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-87-4 |
Source


|
| Record name | 2-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
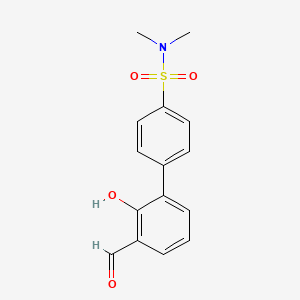
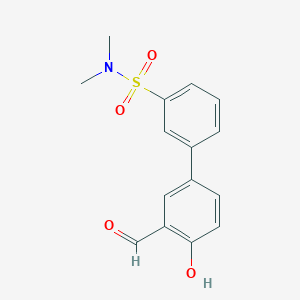
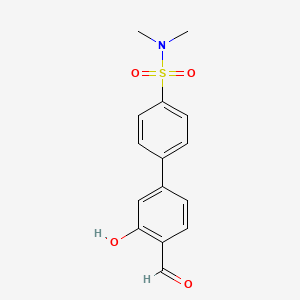
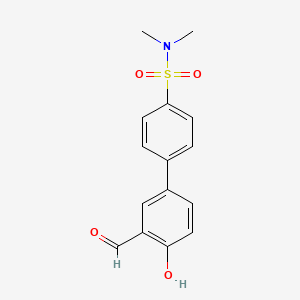
![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6379135.png)
![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6379136.png)
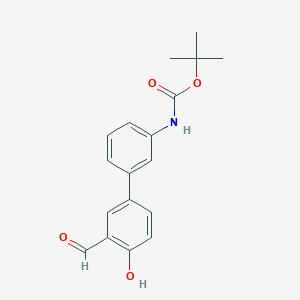
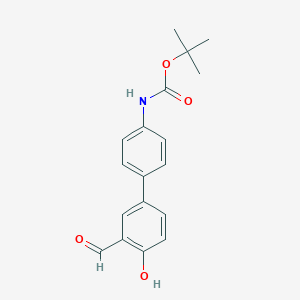
![3-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6379166.png)
![4-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6379168.png)
![3-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6379179.png)
![2-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6379186.png)
